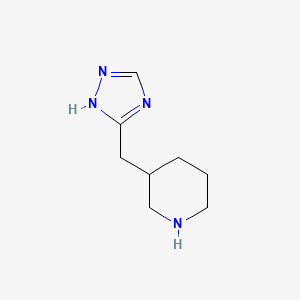![molecular formula C8H16NNaO4S B13641711 Sodium3-{[(tert-butoxy)carbonyl]amino}propane-1-sulfinate](/img/structure/B13641711.png)
Sodium3-{[(tert-butoxy)carbonyl]amino}propane-1-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium3-{[(tert-butoxy)carbonyl]amino}propane-1-sulfinate is a chemical compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which is further linked to a propane-1-sulfinate moiety. This compound is often used in organic synthesis due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium3-{[(tert-butoxy)carbonyl]amino}propane-1-sulfinate typically involves the protection of an amino group with a tert-butoxycarbonyl group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The resulting Boc-protected amine is then reacted with propane-1-sulfinate under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium3-{[(tert-butoxy)carbonyl]amino}propane-1-sulfinate can undergo various chemical reactions, including:
Oxidation: The sulfinate group can be oxidized to form sulfonates.
Reduction: The compound can be reduced to form sulfides.
Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Trifluoroacetic acid or hydrochloric acid in methanol can be used to remove the Boc group.
Major Products Formed
Oxidation: Sulfonates
Reduction: Sulfides
Substitution: Free amines
Applications De Recherche Scientifique
Sodium3-{[(tert-butoxy)carbonyl]amino}propane-1-sulfinate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Potential use in drug development and synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Sodium3-{[(tert-butoxy)carbonyl]amino}propane-1-sulfinate involves the reactivity of the sulfinate and Boc-protected amino groups. The Boc group provides protection to the amino group, preventing unwanted reactions during synthesis. Upon removal of the Boc group, the free amine can participate in various chemical reactions, facilitating the formation of desired products .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium (3S)-1-[(tert-butoxy)carbonyl]piperidine-3-sulfinate
- Sodium (3R)-1-[(tert-butoxy)carbonyl]piperidine-3-sulfinate
Uniqueness
Sodium3-{[(tert-butoxy)carbonyl]amino}propane-1-sulfinate is unique due to its specific structural arrangement, which combines a Boc-protected amino group with a propane-1-sulfinate moiety. This combination provides distinct reactivity and functionalization options compared to other similar compounds .
Propriétés
Formule moléculaire |
C8H16NNaO4S |
|---|---|
Poids moléculaire |
245.27 g/mol |
Nom IUPAC |
sodium;3-[(2-methylpropan-2-yl)oxycarbonylamino]propane-1-sulfinate |
InChI |
InChI=1S/C8H17NO4S.Na/c1-8(2,3)13-7(10)9-5-4-6-14(11)12;/h4-6H2,1-3H3,(H,9,10)(H,11,12);/q;+1/p-1 |
Clé InChI |
XJTRSASNHYJZFE-UHFFFAOYSA-M |
SMILES canonique |
CC(C)(C)OC(=O)NCCCS(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Tert-butyl 2-[(dimethylamino)methyl]azetidine-1-carboxylate](/img/structure/B13641685.png)




